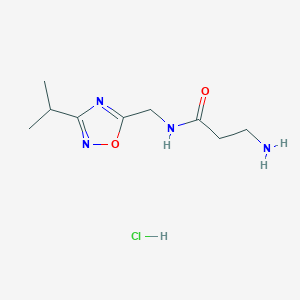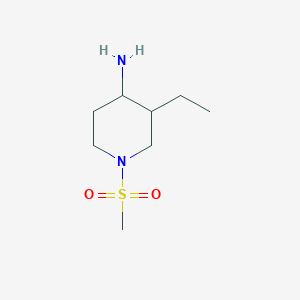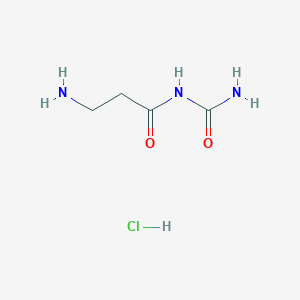![molecular formula C7H15NO5S B1377864 2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid CAS No. 1375472-61-9](/img/structure/B1377864.png)
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid
Übersicht
Beschreibung
“2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid” is a chemical compound with the CAS Number: 1375472-61-9 . Its IUPAC name is { [(2-isopropoxyethyl)sulfonyl]amino}acetic acid . The compound has a molecular weight of 225.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO5S/c1-6(2)13-3-4-14(11,12)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Biotechnological Applications
Acetic acid, a related compound, plays a pivotal role in yeast research, particularly in understanding cell death mechanisms. This knowledge has implications for biotechnology and biomedicine, where acetic acid-induced cell death mechanisms offer insights into developing more robust yeast strains for industrial applications and potential therapeutic targets in medicine (Chaves et al., 2021).
Environmental and Materials Science
The corrosion effect of acetic acid on carbon steel, particularly in CO2 corrosion, is significant in the oil and natural gas industry. Understanding the impact of acetic acid on metallic materials aids in developing effective corrosion prevention measures, highlighting the importance of this compound in materials science and engineering (Key, 2014).
Food and Beverage Industry
Acetic acid bacteria (AAB) are crucial in producing vinegar and fermented beverages like kombucha and kefir. The unique oxidative fermentation process of AAB converts various substrates into valuable products, including the well-known transformation of ethanol into acetic acid. This review emphasizes the physiological aspects of AAB, their role in food and beverage production, and potential health benefits, thus underlining the significance of acetic acid in both traditional and innovative food technologies (Lynch et al., 2019).
Environmental Remediation
The reactivity and effectiveness of acetic acid in environmental remediation, particularly in the treatment of wastewater and the control of invasive species, are noteworthy. For instance, vinegar (acetic acid) has been evaluated for its herbicidal properties and as a bioherbicide, offering an environmentally friendly alternative for weed control in various regions, including Thailand. This exemplifies the potential of acetic acid in developing sustainable agricultural practices and environmental management strategies (Mahachai & Subsoontorn, 2021).
Eigenschaften
IUPAC Name |
2-(2-propan-2-yloxyethylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S/c1-6(2)13-3-4-14(11,12)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZJSOIUKMNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)


![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)






